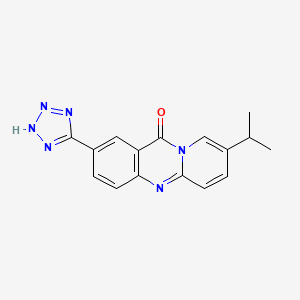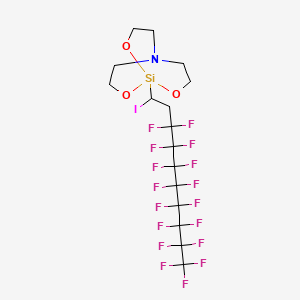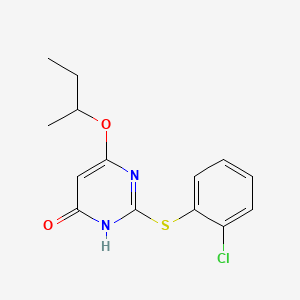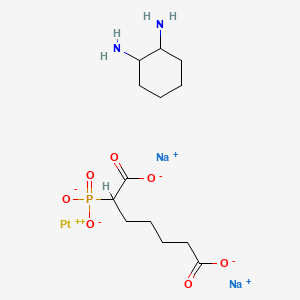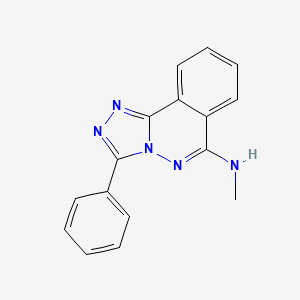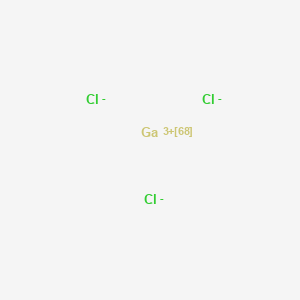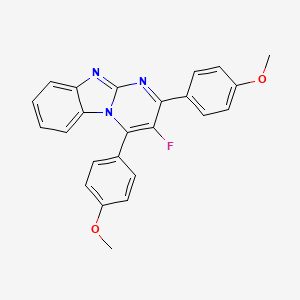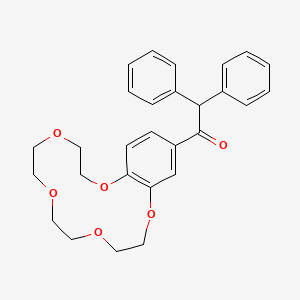
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- typically involves multiple steps. One common approach is the reaction of 1,2-diphenylethanone with benzo-15-crown-5 under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanone group would yield carboxylic acids, while reduction would yield alcohols.
科学研究应用
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- involves its ability to form stable complexes with metal ions. The benzo-15-crown-5 moiety acts as a ligand, binding to metal ions and stabilizing them. This interaction can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications .
相似化合物的比较
Similar Compounds
Ethanone, 1,2-diphenyl-: A simpler analog without the benzo-15-crown-5 moiety.
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: Contains methoxy groups instead of the benzo-15-crown-5 structure.
Benzo-15-crown-5: The cyclic ether component of the compound.
Uniqueness
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- is unique due to its combination of an ethanone group, phenyl rings, and a benzo-15-crown-5 moiety. This structure allows it to form stable complexes with metal ions, making it valuable in various applications.
属性
CAS 编号 |
120260-15-3 |
|---|---|
分子式 |
C28H30O6 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C28H30O6/c29-28(27(22-7-3-1-4-8-22)23-9-5-2-6-10-23)24-11-12-25-26(21-24)34-20-18-32-16-14-30-13-15-31-17-19-33-25/h1-12,21,27H,13-20H2 |
InChI 键 |
IYBLWHZZNHMSIY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOC2=C(C=C(C=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



